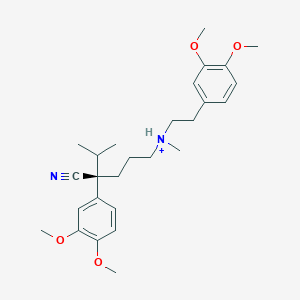
bis(maltolato)oxovanadium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(maltolato)oxovanadium(IV): is a coordination complex of vanadium with maltol, a naturally occurring organic compound. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders. It is known for its insulin-mimetic properties, making it a promising candidate for managing blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(maltolato)oxovanadium(IV) can be synthesized by reacting vanadyl sulfate with maltol in an aqueous solution. The reaction typically involves the following steps:
- Dissolve vanadyl sulfate in water.
- Add maltol to the solution while stirring.
- Adjust the pH of the solution to around 7-8 using a base such as sodium hydroxide.
- Heat the mixture to around 60-70°C for several hours.
- Allow the solution to cool and filter the precipitate.
- Wash the precipitate with water and dry it under vacuum.
Industrial Production Methods: Industrial production of bis(maltolato)oxovanadium(IV) follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and filtration systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: Bis(maltolato)oxovanadium(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanadium(V) complexes.
Reduction: It can be reduced back to vanadium(III) complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like ascorbic acid or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions can be carried out using different ligands in an aqueous or organic solvent.
Major Products:
Oxidation: Vanadium(V) complexes such as bis(maltolato)dioxovanadium(V).
Reduction: Vanadium(III) complexes.
Substitution: New vanadium complexes with different ligands.
Scientific Research Applications
Bis(maltolato)oxovanadium(IV) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the coordination chemistry of vanadium.
Biology: It has been studied for its effects on cellular metabolism and enzyme activity.
Medicine: It is being investigated as a potential treatment for diabetes due to its insulin-mimetic properties.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which bis(maltolato)oxovanadium(IV) exerts its effects involves several molecular targets and pathways:
Insulin-Mimetic Activity: It acts as a competitive and reversible inhibitor of protein tyrosine phosphatases, which are enzymes that negatively regulate insulin receptor activation and signaling.
Regulation of Enzyme Activity: It can modulate the activity of various enzymes involved in glucose metabolism, leading to improved glycemic control.
Neuroprotective Effects: It has been shown to alleviate neuronal apoptosis by regulating peroxisome proliferator-activated receptor gamma (PPARγ) in models of Alzheimer’s disease.
Comparison with Similar Compounds
Bis(ethylmaltolato)oxovanadium(IV): Similar to bis(maltolato)oxovanadium(IV) but with ethyl groups instead of methyl groups on the maltol ligands.
Vanadyl Acetylacetonate: Another vanadium complex with insulin-mimetic properties.
Sodium Metavanadate: A simple vanadium compound with biological activity.
Uniqueness: Bis(maltolato)oxovanadium(IV) is unique due to its high stability and bioavailability compared to other vanadium complexes. Its ability to mimic insulin and regulate glucose metabolism makes it particularly valuable in medical research and potential therapeutic applications.
Properties
Molecular Formula |
C12H12O7V |
|---|---|
Molecular Weight |
319.16 g/mol |
IUPAC Name |
3-hydroxy-2-methylpyran-4-one;oxovanadium |
InChI |
InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;; |
InChI Key |
MJEQATZUYUGWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CO1)O.CC1=C(C(=O)C=CO1)O.O=[V] |
Pictograms |
Acute Toxic |
Synonyms |
is(maltolato)oxovanadium(IV) BMOV IV BMOV(IV) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-(2-thiazolo[5,4-b]pyridinyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1241985.png)
![1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide](/img/structure/B1241986.png)
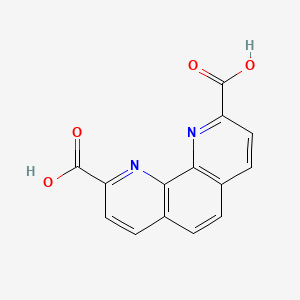
![N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide](/img/structure/B1241988.png)
![[(3S,8S,9R,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1241989.png)
![(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241990.png)
![(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B1241992.png)
![2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)
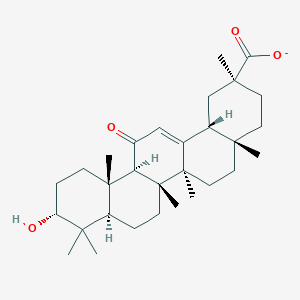
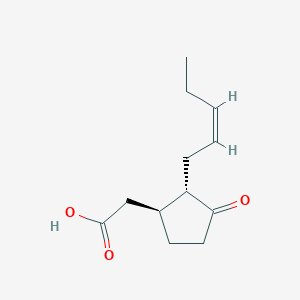

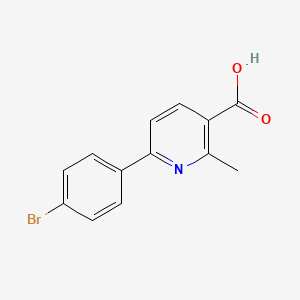
![(3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B1242003.png)
